ethyl 4-[({(2E)-3-allyl-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate
Overview
Description
Ethyl 4-[({(2E)-3-allyl-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate is a complex organic compound that features a thiazolidinone ring, a hydroxyphenyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[({(2E)-3-allyl-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Ring: This step involves the reaction of an appropriate aldehyde with a thioamide and an α-halo ester under basic conditions to form the thiazolidinone ring.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via a nucleophilic substitution reaction using a hydroxyphenyl halide.
Formation of the Imine: The imine is formed by the condensation of the hydroxyphenyl group with an appropriate amine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[({(2E)-3-allyl-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative.
Reduction: The imine group can be reduced to form an amine.
Substitution: The ester group can undergo nucleophilic substitution to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles for ester substitution include alcohols and amines.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various ester derivatives.
Scientific Research Applications
Ethyl 4-[({(2E)-3-allyl-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ethyl 4-[({(2E)-3-allyl-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes or receptors through hydrogen bonding and π-π interactions. The thiazolidinone ring can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 4-[({(2E)-3-allyl-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate can be compared with other similar compounds, such as:
Thiazolidinones: These compounds share the thiazolidinone ring and have similar biological activities.
Hydroxyphenyl Derivatives: Compounds with hydroxyphenyl groups often exhibit antioxidant and anti-inflammatory properties.
Imine Derivatives: These compounds can act as intermediates in organic synthesis and have various biological activities.
The uniqueness of this compound lies in its combination of these functional groups, which confer a unique set of chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[[2-[2-(4-hydroxyphenyl)imino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S/c1-3-13-26-21(29)19(32-23(26)25-17-9-11-18(27)12-10-17)14-20(28)24-16-7-5-15(6-8-16)22(30)31-4-2/h3,5-12,19,27H,1,4,13-14H2,2H3,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWDFAUMRQGEOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=NC3=CC=C(C=C3)O)S2)CC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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